3-{[2-(4-ETHOXY-3-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Overview
Description
3-{[2-(4-Ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes an oxazole ring, a pyrido[2,3-d]pyrimidine core, and various substituents such as ethoxy, methoxy, and phenyl groups
Preparation Methods
The synthesis of 3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multiple steps, including the formation of the oxazole ring and the pyrido[2,3-d]pyrimidine core. Common synthetic routes may include:
Formation of the Oxazole Ring: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents or catalysts.
Construction of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through various methods, including condensation reactions and cyclization of suitable intermediates.
Introduction of Substituents: The ethoxy, methoxy, and phenyl groups can be introduced through substitution reactions using appropriate reagents and conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Chemical Reactions Analysis
3-{[2-(4-Ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of 3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
3-{[2-(4-Ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical properties and applications.
Oxazole Derivatives:
Phenyl-Substituted Compounds: These compounds have phenyl groups as substituents, which can influence their chemical behavior and interactions.
Properties
IUPAC Name |
3-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5/c1-4-35-22-13-12-18(15-23(22)34-3)25-29-21(17(2)36-25)16-30-26(32)20-11-8-14-28-24(20)31(27(30)33)19-9-6-5-7-10-19/h5-15H,4,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWKGVUZGARXQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C(=O)C4=C(N=CC=C4)N(C3=O)C5=CC=CC=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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